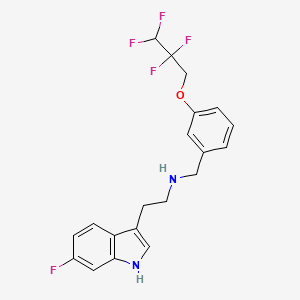
Idalopirdine
Cat. No. B1259171
M. Wt: 398.4 g/mol
InChI Key: YBAWYTYNMZWMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Combine isopropanol (500 g), 2,2,3,3-tetrafluoropropylbenzaldehyde (116.8 g), and 6-fluorotryptamine (1.15 equiv.). Heat to reflux over about 1.5 hour. After 30 minutes at the reflux, distill and over 30 minutes collect about 380 g of distillate. Cool the reaction mixture to 50° C. and add NaBH4 (19.71 g) in one portion. After 1 hour at 50° C., slowly add water over 15 minutes and allow the resulting solution to cool to room temperature overnight. Distill the isopropanol under reduced pressure to give a residue and extract with dichloromethane, combine organic layers, and treat with 1N aqueous HCl (650 mL) to give a solid. Stir the heavy suspension for 2 hours at 20–25° C. Collect the solid by filtration, wash with dichloromethane and dry at 50° C. under vacuum overnight to afford title compound.
Name
2,2,3,3-tetrafluoropropylbenzaldehyde
Quantity
116.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([CH:12]([F:14])[F:13])[CH2:3]C1C=CC=CC=1C=O.[F:16][C:17]1[CH:18]=[C:19]2[C:26](=[CH:27][CH:28]=1)[C:22]([CH2:23][CH2:24][NH2:25])=[CH:21][NH:20]2.[CH:29]([OH:32])([CH3:31])[CH3:30]>>[F:16][C:17]1[CH:18]=[C:19]2[C:26]([C:22]([CH2:23][CH2:24][NH:25][CH2:27][C:28]3[CH:17]=[CH:18][CH:31]=[C:29]([O:32][CH2:3][C:2]([F:1])([F:15])[CH:12]([F:14])[F:13])[CH:30]=3)=[CH:21][NH:20]2)=[CH:27][CH:28]=1
|
Inputs


Step One
|
Name
|
2,2,3,3-tetrafluoropropylbenzaldehyde
|
|
Quantity
|
116.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CC1=C(C=O)C=CC=C1)(C(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2NC=C(CCN)C2=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the heavy suspension for 2 hours at 20–25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over about 1.5 hour
|
|
Duration
|
1.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distill and over 30 minutes
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
collect about 380 g of distillate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add NaBH4 (19.71 g) in one portion
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour at 50° C.
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
slowly add water over 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distill the isopropanol under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treat with 1N aqueous HCl (650 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry at 50° C. under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)CCNCC1=CC(=CC=C1)OCC(C(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
